

what is benzolamide used for in research

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Compound Focus: Benzolamide

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Detailed Experimental Protocols

The primary evidence for **benzolamide's** efficacy in AMS comes from a robust field study. The methodology and results from key experiments are detailed below.

1. High-Altitude Field Study on AMS Prophylaxis

This study evaluated the effectiveness of **benzolamide** versus a placebo during a high-altitude trek [1] [2].

- **Objective:** To test if **benzolamide** improves arterial oxygenation and reduces AMS incidence during ascent to 5340 m[cite:2].
- **Subjects & Design:** 25 volunteers on a trek to Everest Base Camp; randomized, double-blind, placebo-controlled trial [1].
- **Drug Regimen:** 100 mg **benzolamide** or matching placebo orally twice daily [1].
- **Dosing Schedule:** Started one day before leaving Kathmandu (1250 m) and continued during the trek [1].
- **Ascent Profile:** Conservative climb, no more than 300 m per day above 3000 m, with rest days [1].
- **Primary Measurements:**
 - **Arterial Oxygenation:** Measured each morning and evening via pulse oximetry [1].
 - **AMS Severity:** Assessed using the Lake Louise consensus questionnaire [1].
 - **Blood Gases:** Arterialized capillary blood was analyzed at base camp in a subset of subjects [1].
- **Key Quantitative Results:**
 - **Oxygenation:** **Benzolamide** group maintained 3-6% higher arterial oxygen saturation at all altitudes above 4200 m[cite:2].
 - **AMS:** **Benzolamide** reduced AMS severity by approximately 50% compared to placebo[cite:2].

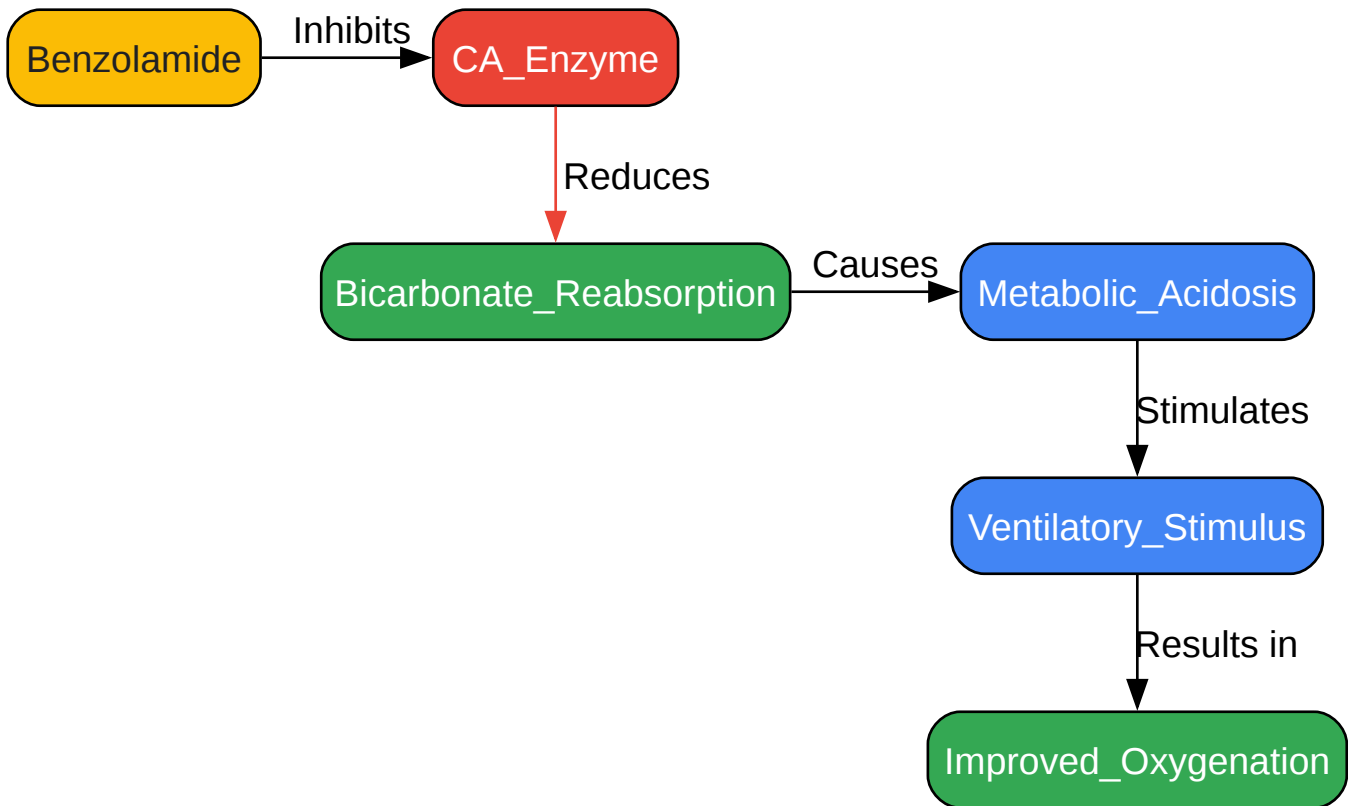
2. Sea-Level Studies on Side Effects

These studies directly compared the CNS side effect profiles of **benzolamide** and acetazolamide [1].

- **Objective:** To rigorously compare the physiological actions and psychomotor side effects of **benzolamide** and acetazolamide [1].
- **Study Designs:** Two separate, placebo-controlled, randomized, double-blind, crossover studies [1].
- **Interventions:**
 - **Study 1:** Single doses of placebo, acetazolamide (250 mg), and acetazolamide (1000 mg) [1].
 - **Study 2:** Single doses of placebo, acetazolamide (500 mg), **benzolamide** (200 mg), and lorazepam (2 mg) as an active CNS comparator [1].
- **Measurements:**
 - **Renal Function:** Urine collection and analysis [1].
 - **Acid-Base Physiology:** Arterialized capillary blood gas analysis [1].
 - **Psychomotor Effects:** A battery of psychometric tests [1].
- **Key Findings:**
 - **Benzolamide** and acetazolamide produced equal physiological effects on renal function and acid-base balance[cite:2].
 - **Benzolamide** caused **fewer CNS side effects** than any dose of acetazolamide[cite:2].
 - The psychomotor side effects of acetazolamide were **dose-dependent**[cite:2].

Mechanism of Action & Pharmacological Rationale

Benzolamide's research utility stems from its specific chemical properties and mechanism of action, illustrated below.



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Benzolamide mechanism for improving high-altitude oxygenation

- **High Hydrophilicity:** **Benzolamide** is highly hydrophilic, preventing easy penetration of cell membranes and the blood-brain barrier [1] [3]. This limits its action mainly to the kidneys and other organs with accessible carbonic anhydrase, reducing central nervous system side effects [4] [1].
- **Potent Renal Action:** The kidneys are highly sensitive to **benzolamide**. Organic acid transporters in the renal tubule actively concentrate the drug, allowing for full inhibition of renal carbonic anhydrase even at low doses [1]. This inhibition reduces bicarbonate reabsorption, leading to bicarbonate diuresis and mild metabolic acidosis [5].
- **Isoenzyme Specificity in Research:** Due to its poor cell membrane penetration, **benzolamide** acts as a relatively specific inhibitor of the membrane-bound **carbonic anhydrase IV (CA IV)** isoenzyme in living tissue [4]. This makes it a valuable tool for dissecting the specific physiological roles of CA IV, distinct from the intracellular CA II isoenzyme [4].

Comparison with Acetazolamide

Acetazolamide is the standard carbonic anhydrase inhibitor for AMS prophylaxis. The following table contrasts the two drugs based on the available research data.

Feature	Benzolamide	Acetazolamide
Lipophilicity	Highly hydrophilic (low) [1] [3]	More lipophilic [1]
CNS Penetrance	Low, limited [1] [3]	High [1]
Potency (CA Inhibition)	~10x more potent [1]	Standard potency
Primary Research Advantage	Fewer CNS side effects; specific CA IV inhibition [4] [1]	Well-established efficacy; FDA-approved for AMS [5]
Clinical/Licensing Status	Orphan drug, not licensed in the U.S. [4] [1]	Licensed and widely available [5]

Future Research Directions

Current evidence positions **benzolamide** as a promising candidate for AMS prophylaxis with a potential superior side-effect profile. Future research is needed to:

- Conduct larger clinical trials to confirm efficacy and establish optimal dosing [1].
- Explore its therapeutic potential in other conditions where membrane-bound CA IV plays a role or where CNS side effects of current CA inhibitors are problematic [4].

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